1,2,4-Trichlorobenzene-d3

Catalog No.
S804350
CAS No.
2199-72-6
M.F
C6H3Cl3
M. Wt
184.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trichlorobenzene-d3

CAS Number

2199-72-6

Product Name

1,2,4-Trichlorobenzene-d3

IUPAC Name

1,2,4-trichloro-3,5,6-trideuteriobenzene

Molecular Formula

C6H3Cl3

Molecular Weight

184.5 g/mol

InChI

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D

InChI Key

PBKONEOXTCPAFI-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)Cl)[2H]
  • Internal Standard for Mass Spectrometry

    Due to its mass being three units higher than the non-deuterated form (1,2,4-trichlorobenzene), 1,2,4-trichlorobenzene-d3 serves as a valuable internal standard in mass spectrometry []. In this technique, the sample of interest is compared to a known standard to measure its abundance. The mass shift caused by the deuterium atoms allows for easier differentiation between the analyte and potential background noise or matrix effects, leading to more accurate and precise measurements [].

  • Tracer Studies

    The incorporation of deuterium into a molecule allows scientists to track its movement and fate in complex systems. 1,2,4-Trichlorobenzene-d3 can be used as a tracer to study environmental processes, such as the degradation of pollutants in soil or water []. By measuring the concentration of the isotopically labeled compound over time, researchers can gain insights into the breakdown pathways and environmental persistence of the original molecule.

  • Mechanistic Studies in Chemistry and Biochemistry

    The subtle change in mass caused by deuterium substitution can sometimes affect reaction rates. By comparing the reactivity of the deuterated and non-deuterated forms, scientists can gain valuable information about the reaction mechanism at the atomic level. This application of 1,2,4-trichlorobenzene-d3 is particularly useful in studies of enzymatic reactions or organic synthesis.

1,2,4-Trichlorobenzene-d3 is a deuterated isotopologue of 1,2,4-trichlorobenzene, a compound characterized by three chlorine atoms substituted on a benzene ring at the 1, 2, and 4 positions. The molecular formula for 1,2,4-trichlorobenzene-d3 is C6H3Cl3D3, where the presence of deuterium (D) indicates that hydrogen atoms have been replaced with deuterium isotopes. This compound is primarily utilized in scientific research and analytical chemistry due to its unique properties that allow for precise tracking and identification in various

Moderate1,3,5-TrichlorobenzeneC6H3Cl3Less common solventLow1,2-DichlorobenzeneC6H4Cl2Solvent and intermediateModerate

Uniqueness: 1,2,4-trichlorobenzene-d3 stands out due to its specific isotopic labeling which allows for precise tracking in chemical analysis and biological studies. Its unique structure also contributes to distinct reactivity patterns compared to its isomers.

Research indicates that 1,2,4-trichlorobenzene exhibits varying levels of toxicity. It has been shown to affect liver function in animal studies, with repeated exposure leading to increased liver weight and morphological changes. Specific studies have noted that rats exposed to high concentrations exhibited liver necrosis and other pathological changes . Furthermore, it has been classified as a hazardous air pollutant due to its potential adverse health effects upon inhalation or dermal exposure .

The synthesis of 1,2,4-trichlorobenzene-d3 can be achieved through several methods:

  • Chlorination of Benzene: Benzene can be chlorinated in the presence of a catalyst to yield a mixture of trichlorobenzenes. Selective reactions can then isolate the desired isomer.
  • Deuteration Reactions: The incorporation of deuterium can be achieved through specific deuteration techniques during the chlorination process or via exchange reactions with deuterated solvents .

1,2,4-Trichlorobenzene-d3 is primarily utilized in:

  • Analytical Chemistry: As an internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Chemical Research: In studies investigating reaction mechanisms and pathways involving chlorinated aromatic compounds.
  • Environmental Monitoring: As a tracer in studies assessing the behavior and degradation of chlorinated compounds in environmental samples .

Interaction studies involving 1,2,4-trichlorobenzene-d3 often focus on its metabolic pathways and interactions with biological systems. Research has shown that the compound can undergo biotransformation in living organisms, leading to various metabolites that may possess different biological activities. These studies are crucial for understanding the environmental impact and potential health risks associated with exposure to chlorinated compounds .

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1,2,4-Trichloro(~2~H_3_)benzene

Dates

Modify: 2023-08-16

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